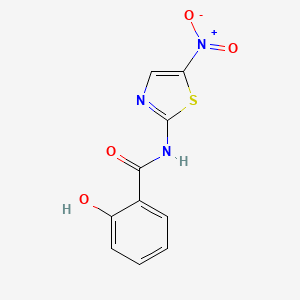

Tizoxanid

Übersicht

Beschreibung

Es ist der aktive Metabolit von Nitazoxanid, der im menschlichen Körper zu Tizoxanid hydrolysiert wird . This compound hat sich gegen eine Vielzahl von Protozoen, Helminthen und anaeroben Bakterien als wirksam erwiesen und ist daher eine wertvolle Verbindung zur Behandlung parasitärer Infektionen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird aus Nitazoxanid durch eine Hydrolysereaktion synthetisiert. Der Prozess beinhaltet die Entfernung der Acetylgruppe von Nitazoxanid, um this compound zu bilden . Die Reaktionsbedingungen umfassen typischerweise die Verwendung einer Base wie Natriumhydroxid in einem wässrigen Medium .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die großtechnische Hydrolyse von Nitazoxanid. Der Prozess wird optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Reaktion wird in Reaktoren mit kontrollierter Temperatur und pH-Wert durchgeführt, um die Hydrolysereaktion zu ermöglichen .

Wissenschaftliche Forschungsanwendungen

Tizoxanid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung in der Untersuchung der Thiazolide-Chemie und ihrer Derivate verwendet.

Biologie: Untersucht wurden seine antiparasitären und antimikrobiellen Eigenschaften.

Medizin: Wird zur Behandlung parasitärer Infektionen wie Kryptosporidiose und Giardiasis eingesetzt.

Industrie: Wird bei der Entwicklung neuer antiparasitärer Medikamente und Formulierungen eingesetzt.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es den Pyruvat:Ferredoxin/Flavodoxin-Oxidoreduktase (PFOR)-Zyklus stört, der für den anaeroben Energiestoffwechsel verschiedener Mikroorganismen unerlässlich ist . Diese Störung führt zur Hemmung der Energieproduktion in den Parasiten, was letztendlich zu ihrem Tod führt . Darüber hinaus wurde gezeigt, dass this compound Läsionen in Zellmembranen induziert und Mitochondrienmembranen depolarisiert .

Wirkmechanismus

Tizoxanide exerts its effects by interfering with the pyruvate: ferredoxin/flavodoxin oxidoreductase (PFOR) cycle, which is essential for the anaerobic energy metabolism of various microorganisms . This disruption leads to the inhibition of energy production in the parasites, ultimately causing their death . Additionally, tizoxanide has been shown to induce lesions in cell membranes and depolarize mitochondrial membranes .

Safety and Hazards

Tizoxanide is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Zukünftige Richtungen

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tizoxanide is synthesized from nitazoxanide through a hydrolysis reaction. The process involves the removal of the acetyl group from nitazoxanide to form tizoxanide . The reaction conditions typically include the use of a base such as sodium hydroxide in an aqueous medium .

Industrial Production Methods

Industrial production of tizoxanide involves the large-scale hydrolysis of nitazoxanide. The process is optimized to ensure high yield and purity of the final product. The reaction is carried out in reactors with controlled temperature and pH to facilitate the hydrolysis reaction .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tizoxanid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: This compound kann oxidiert werden, um seine entsprechenden Sulfoxid- und Sulfonderviate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine Aminderivate umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Nukleophile wie Amine und Thiole werden bei Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxid- und Sulfonderviate.

Reduktion: Aminderivate.

Substitution: Verschiedene substituierte Thiazolidide.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Nitazoxanid: Die Stammverbindung von Tizoxanid, ebenfalls ein Thiazolide mit ähnlichen antiparasitären Eigenschaften.

Denitrothis compound: Ein Derivat von this compound mit Modifikationen an der Nitrogruppe.

RM 4803, RM 4807, RM 4809, RM 4819: Weitere Thiazolide-Derivate mit unterschiedlicher Wirksamkeit gegen anaerobe Bakterien.

Einzigartigkeit

This compound ist einzigartig durch seine breite Wirksamkeit gegen eine Vielzahl von Parasiten, Bakterien und Viren . Es ist auch der aktive Metabolit von Nitazoxanid, was es zu einem wichtigen Bestandteil der pharmakologischen Aktivität der Stammverbindung macht . Seine Fähigkeit, den PFOR-Zyklus zu stören und Membranläsionen zu induzieren, unterscheidet es von anderen antiparasitären Wirkstoffen .

Eigenschaften

IUPAC Name |

2-hydroxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O4S/c14-7-4-2-1-3-6(7)9(15)12-10-11-5-8(18-10)13(16)17/h1-5,14H,(H,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTZUTSGGSRHQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169680 | |

| Record name | Tizoxanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173903-47-4 | |

| Record name | Tizoxanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173903-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tizoxanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173903474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tizoxanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tizoxanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIZOXANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15KFG88UOJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Studies have shown that Tizoxanide reduces cellular ATP levels in a dose-dependent manner in both uninfected and influenza A and B virus-infected Madin-Darby canine kidney (MDCK) cells []. This decrease in ATP doesn't significantly impact cell viability and appears to be reversible upon removal of Tizoxanide from the culture medium.

A: While not directly demonstrated, the reduction of cellular ATP by Tizoxanide may indirectly suppress pro-inflammatory cytokine production. This is because a decrease in ATP can activate AMP-activated protein kinase (AMPK), which has been shown to suppress the secretion of pro-inflammatory cytokines [].

ANone: Tizoxanide has the molecular formula C10H7N3O4S and a molecular weight of 269.25 g/mol.

ANone: The provided research papers primarily focus on the pharmacological aspects of Tizoxanide. Further studies are needed to evaluate its material compatibility and stability for applications beyond the biomedical field.

ANone: The provided research focuses on the antimicrobial and antiviral properties of Tizoxanide. There's no mention of catalytic activities associated with this compound.

A: Yes, computational methods, specifically molecular docking studies, have been employed to investigate the interaction of Tizoxanide with potential targets, such as the SARS-CoV-2 spike protein [].

A: Yes, researchers have combined experimental solid-state nuclear magnetic resonance (ssNMR) data with theoretical calculations to accurately determine the location of hydrogen atoms in the hydrogen bonds of crystalline Tizoxanide []. This approach provided valuable insights into the influence of intermolecular hydrogen bonding on the molecular structure of Tizoxanide in its solid state.

A: Replacing the nitro group of Tizoxanide with a bromide generally leads to decreased activity against Giardia lamblia []. Similarly, methylation or carboxylation of the benzene ring at position 3 significantly reduces activity, while methylation at position 5 completely abolishes the antiparasitic effect []. These findings highlight the importance of the nitro group and the specific substitution pattern on the benzene ring for the anti-giardial activity of Tizoxanide.

A: Researchers have explored amine salts of Tizoxanide to enhance its solubility []. These salts demonstrated improved aqueous solubility and absorption, indicating their potential for improved pharmacokinetic properties.

A: Formulation of Tizoxanide as amine salts, particularly the ethanolamine salt, has shown promise in enhancing its aqueous solubility and absorption characteristics [].

ANone: The provided research focuses on the pharmacological properties and potential applications of Tizoxanide. Information regarding specific SHE regulations would need to be obtained from relevant regulatory agencies and safety data sheets.

A: Tizoxanide is primarily metabolized in the liver to Tizoxanide glucuronide (TG) through glucuronidation [, , ].

A: The presence of food can influence the pharmacokinetic profile of Tizoxanide. Studies using physiologically-based pharmacokinetic (PBPK) modeling suggest that higher doses of Nitazoxanide might be needed when administered with food to achieve comparable plasma and lung Tizoxanide concentrations to those achieved in the fasted state [].

A: A study comparing two oral suspension formulations of Nitazoxanide (500 mg) in healthy Mexican adults showed that both formulations resulted in similar and relatively rapid absorption of Tizoxanide, with peak plasma concentrations achieved around 2-3 hours post-administration []. This suggests that Nitazoxanide is well-absorbed after oral administration and is efficiently converted to its active metabolite, Tizoxanide.

A: Several analytical methods have been developed and validated for the quantification of Tizoxanide in various biological matrices, including: * High-performance liquid chromatography (HPLC) with UV detection: This method has been used to determine Tizoxanide levels in human urine, plasma, and breast milk []. * HPLC coupled with mass spectrometry (MS/MS): This highly sensitive and specific method allows for the simultaneous quantification of Tizoxanide and its glucuronide metabolite in biological samples, such as mouse plasma []. * Ultra-performance liquid chromatography (UPLC) coupled with MS/MS: This method offers improved sensitivity and shorter analysis times compared to traditional HPLC methods and has been used for Tizoxanide quantification in human plasma []. * High-performance thin-layer chromatography (HPTLC) with densitometry: This method offers a simple, rapid, and cost-effective alternative to HPLC and has been validated for quantifying Tizoxanide in human plasma [].

A: Nitazoxanide and Tizoxanide exhibit potent activity against Helicobacter pylori, including strains resistant to metronidazole [, ]. This suggests that these compounds could be promising candidates for treating H. pylori infections, particularly those resistant to current therapies.

A: Yes, Tizoxanide demonstrates significant in vitro activity against various anaerobic bacterial species, including Bacteroides fragilis, Clostridium difficile, and Clostridium perfringens [, ].

A: Studies have demonstrated that Tizoxanide effectively inhibits Dengue virus type 2 (DENV-2) replication in Vero cells, primarily by interfering with intracellular processes like trafficking, vesicle-mediated transport, and post-translational modifications essential for viral replication [].

A: A study evaluating the potential of Nitazoxanide for H. pylori eradication found no evidence of acquired resistance after exposing strains to the drug []. This suggests that Nitazoxanide might be effective in treating infections caused by strains resistant to other commonly used antibiotics.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.